2-(4-(メチルスルホニル)フェニル)酢酸メチル

概要

説明

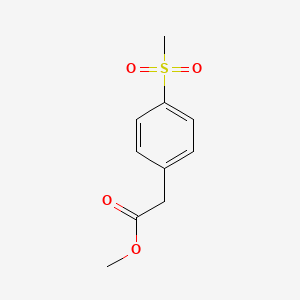

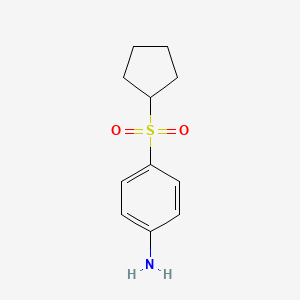

Methyl 2-(4-(methylsulfonyl)phenyl)acetate is a useful research compound. Its molecular formula is C10H12O4S and its molecular weight is 228.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-(4-(methylsulfonyl)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-(methylsulfonyl)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

“2-(4-(メチルスルホニル)フェニル)酢酸メチル”誘導体は合成され、抗菌特性について評価されています。これらの化合物は、MRSA、E. coli、K. pneumoniae、P. aeruginosa、およびA. baumanniiを含むさまざまな菌株に対して有効性を示しています。 メチルスルホニル基の存在は、化合物の細菌増殖阻害能力に貢献し、新しい抗菌剤の開発のための潜在的な候補となっています .

抗炎症活性

この化合物は、抗炎症効果についても研究されています。 “2-(4-(メチルスルホニル)フェニル)酢酸メチル”の誘導体は、COX-2酵素阻害に対する選択性を持つ良好な抗炎症活性を示しています。 この選択性は、非ステロイド性抗炎症薬(NSAIDs)に一般的に関連する胃腸系の副作用を軽減できるため重要です .

COX-2阻害

COX-2酵素の選択的阻害は、この化合物の重要な用途です。 COX-2を阻害することにより、この化合物は、COX-1阻害に関連する胃の副作用なしに、炎症からの緩和を提供することができます。 これは、より安全な抗炎症薬の設計において貴重な資産となります .

心血管安全性

この化合物の誘導体は、選択的COX-2阻害剤に関連する心血管リスクを軽減できる一酸化窒素(NO)を適度に放出するように改変されています。 NOは血管拡張作用を持ち、血小板凝集を阻害することができ、COX-2阻害の心血管上の懸念に対処します .

インドール誘導体の合成

“2-(4-(メチルスルホニル)フェニル)酢酸メチル”は、医薬品化学において重要なインドール誘導体の合成に使用されます。 これらの誘導体は、抗菌作用と抗炎症作用の両方を備えるように設計されており、二重の治療効果を提供します .

創薬

この化合物は、新しい薬の設計および開発における重要な中間体として機能します。 その分子構造により、さまざまな薬理フォアを付着させることができ、特定の治療標的を持つ新規医薬品の作成につながります .

作用機序

Target of Action

The primary target of Methyl 2-(4-(methylsulfonyl)phenyl)acetate is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .

Mode of Action

Methyl 2-(4-(methylsulfonyl)phenyl)acetate interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins . The compound shows selective inhibition towards COX-2, which is beneficial as it minimizes the side effects associated with the inhibition of the constitutive COX-1 enzyme .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it reduces the production of prostaglandins, key mediators in the inflammatory process . This results in a decrease in inflammation and associated symptoms.

Result of Action

The inhibition of COX-2 by Methyl 2-(4-(methylsulfonyl)phenyl)acetate results in a reduction of inflammation . The compound has shown good anti-inflammatory activity in vitro . Additionally, some derivatives of the compound have demonstrated antimicrobial activity, making them potential dual antimicrobial/anti-inflammatory agents .

Action Environment

The action of Methyl 2-(4-(methylsulfonyl)phenyl)acetate can be influenced by various environmental factors. For instance, the rate coefficients for the alkaline hydrolysis of similar compounds have been measured in different environments, indicating the importance of both polar and steric effects . .

生化学分析

Biochemical Properties

It is known that compounds with similar structures can participate in various biochemical reactions . For instance, they can undergo free radical reactions, nucleophilic substitutions, and oxidations

Cellular Effects

It has been suggested that similar compounds may have antimicrobial and anti-inflammatory activities . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds are known to undergo free radical reactions, nucleophilic substitutions, and oxidations . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to undergo reactions over time, such as alkaline hydrolysis . This could potentially influence the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been used in studies to assess their therapeutic potential . These studies could potentially reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds are known to undergo various reactions, such as alkaline hydrolysis . This could potentially involve interactions with enzymes or cofactors, and could also influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds are known to be transported and distributed within cells and tissues . This could potentially involve interactions with transporters or binding proteins, and could also influence the compound’s localization or accumulation .

Subcellular Localization

Similar compounds are known to be localized within specific compartments or organelles within cells . This could potentially be directed by targeting signals or post-translational modifications .

特性

IUPAC Name |

methyl 2-(4-methylsulfonylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-14-10(11)7-8-3-5-9(6-4-8)15(2,12)13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMUPMCWKYOOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586351 | |

| Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300355-18-4 | |

| Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B1611649.png)

![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1611650.png)

![1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine](/img/structure/B1611655.png)